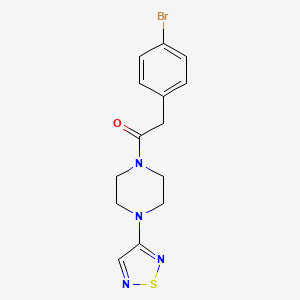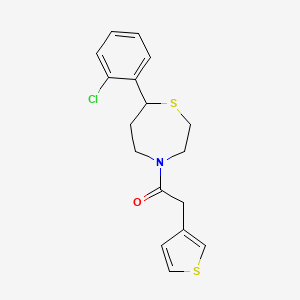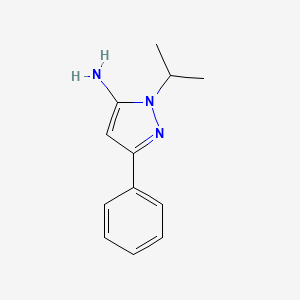
N-((6-cyclopropylpyrimidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((6-cyclopropylpyrimidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide, also known as CP-690,550, is a small molecule inhibitor that has been developed as a potential treatment for autoimmune diseases. The compound was first synthesized in 2003 and has since been the subject of numerous scientific studies.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds with complex heterocyclic structures, similar to N-((6-cyclopropylpyrimidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide, are frequently investigated for their antimicrobial and antifungal activities. For example, the research on the occurrence, fate, and behavior of parabens in aquatic environments highlights the environmental impact and biological interactions of synthetic compounds used in pharmaceuticals and personal care products (Haman et al., 2015). Similarly, the exploration of cyanobacterial compounds for antimicrobial activities against multidrug-resistant pathogens provides an example of how natural and synthetic compounds are screened for potential pharmaceutical applications (Swain, Paidesetty, & Padhy, 2017).
Anticancer Research
The structure-activity relationship studies within the field of medicinal chemistry often focus on the development of novel anticancer drugs. The synthesis and evaluation of phenothiazines for their anticancer activities serve as an example of how heterocyclic compounds are designed and synthesized to target specific pathways or receptors in cancer cells (Pluta, Morak-Młodawska, & Jeleń, 2011).
Environmental Impact and Removal Technologies
The environmental impact of pharmaceutical compounds, including their occurrence in water bodies and the development of removal technologies, is a critical area of research. For instance, the review on sulfamethoxazole discusses its persistence as an organic pollutant and the techniques for its removal from aqueous solutions, emphasizing the importance of cleaner and sustainable technologies (Prasannamedha & Kumar, 2020).
Drug Development and Pharmacokinetics
Research in pharmacokinetics and drug development is crucial for understanding how compounds like this compound might be processed within the body and their potential interactions with other drugs. Studies such as those on drug interactions with cyclosporin illustrate the complexity of pharmacokinetic studies and the importance of understanding drug-drug interactions for the safe and effective use of pharmaceutical agents (Yee & McGuire, 1990).
properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-15-4-2-3-12-7-16(24-17(12)15)18(22)19-9-13-8-14(11-5-6-11)21-10-20-13/h2-4,7-8,10-11H,5-6,9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPQKUAEFSWGSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CC(=NC=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


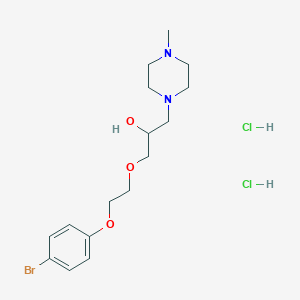
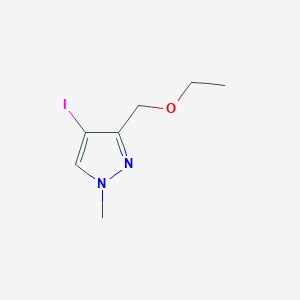
![1,3-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2681348.png)
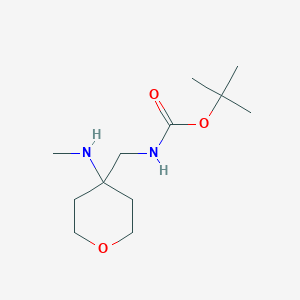
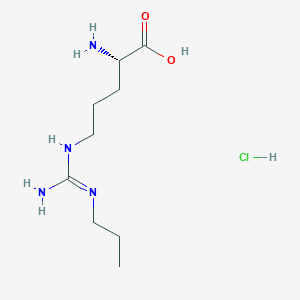
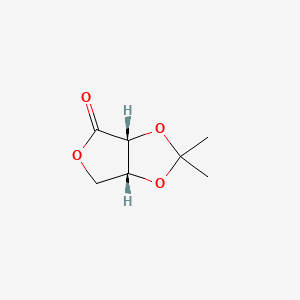

![2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2681355.png)
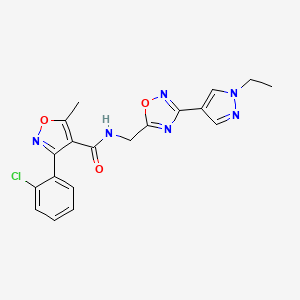
![N-(4-fluorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2681360.png)
